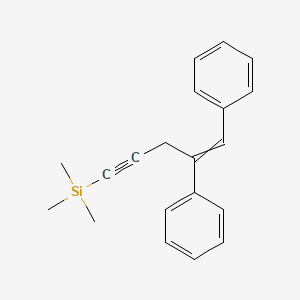
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane is a compound characterized by its unique structure, which includes a trimethylsilyl group attached to a pentenynyl chain with diphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane typically involves the coupling of a trimethylsilyl group with a pentenynyl chain. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, with a focus on its role in drug design and delivery.
Mécanisme D'action
The mechanism of action of (4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane involves its interaction with molecular targets through various pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the diphenyl substituents can participate in π-π interactions, influencing the compound’s reactivity and selectivity in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Another silane compound used in reduction reactions and as a hydrosilylation reagent.
1,4-Bis(trimethylsilyl)benzene: A compound with similar structural features, used in the synthesis of advanced materials.
Uniqueness
(4,5-Diphenylpent-4-en-1-yn-1-yl)(trimethyl)silane is unique due to its combination of a trimethylsilyl group with a pentenynyl chain and diphenyl substituents. This structure imparts distinct reactivity and selectivity, making it valuable in various synthetic applications.
Propriétés
Numéro CAS |
834897-83-5 |
|---|---|
Formule moléculaire |
C20H22Si |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
4,5-diphenylpent-4-en-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C20H22Si/c1-21(2,3)16-10-15-20(19-13-8-5-9-14-19)17-18-11-6-4-7-12-18/h4-9,11-14,17H,15H2,1-3H3 |
Clé InChI |
GFIOAAFZLCBKKD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
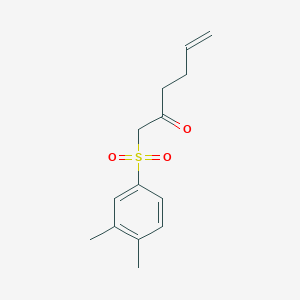
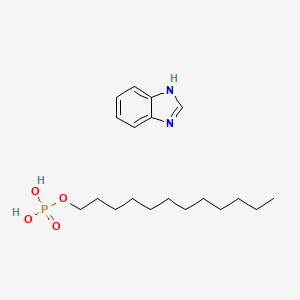
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)
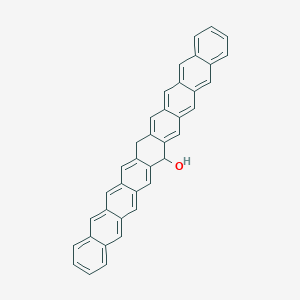
![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
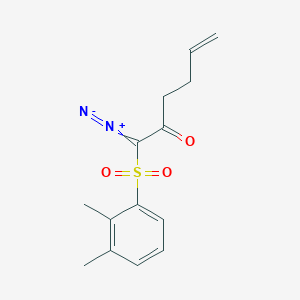
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)
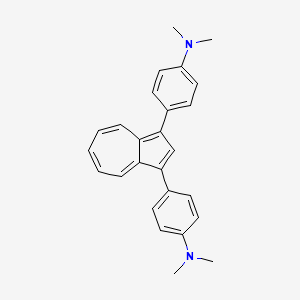
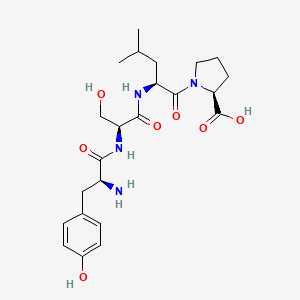

![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
